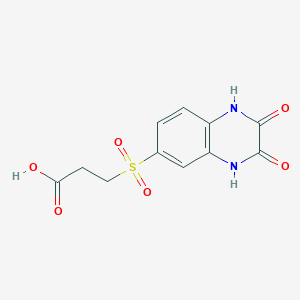

3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid

Übersicht

Beschreibung

3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid is a useful research compound. Its molecular formula is C11H10N2O6S and its molecular weight is 298.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds such as quinoxaline-2,3-dione derivatives have been studied for their activity against human epithelial carcinoma cell lines .

Mode of Action

It’s known that quinoxaline-2,3-dione derivatives interact with their targets, leading to changes that can inhibit the growth of certain cells .

Biochemical Pathways

It’s known that quinoxaline-2,3-dione derivatives can affect various biochemical pathways, leading to downstream effects such as growth inhibition of certain cells .

Result of Action

It’s known that quinoxaline-2,3-dione derivatives can show moderate cytotoxicity, indicating that they can kill cells or prevent their growth .

Biologische Aktivität

3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.27 g/mol. The compound features a quinoxaline core with sulfonyl and propionic acid functional groups.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymes : The sulfonyl group may play a role in enzyme inhibition, particularly in pathways involving oxidative stress and inflammation.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative damage in cells.

- Neuroprotective Effects : Research indicates that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antioxidant Properties

Several studies have demonstrated the antioxidant capacity of this compound. For instance:

- Study Findings : A study reported that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures under oxidative stress conditions .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Case Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .

Neuroprotective Activity

Research has indicated potential neuroprotective effects:

- Experimental Evidence : In vitro studies demonstrated that the compound protects neuronal cells from apoptosis induced by glutamate toxicity .

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |

| Neuroprotective | Protection against glutamate-induced apoptosis |

Case Studies

- Neuroprotection in Animal Models : A study involving mice subjected to induced neurodegeneration showed that treatment with this compound improved cognitive function and reduced neuronal loss compared to control groups .

- Inflammation in Human Cells : In human macrophage cell lines treated with LPS, the compound significantly inhibited the activation of NF-kB signaling pathways associated with inflammation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anthelmintic Activity

- : The compound has been synthesized into novel quinoxaline derivatives that exhibit promising anthelmintic properties.

- Methods : Its efficacy was tested on adult earthworms (Pheretima posthuma), measuring the time taken for paralysis and death.

- Results : Significant anthelmintic activity was observed, with reduced times for both paralysis and death compared to control groups.

Antimicrobial Activity

- : The compound has also shown significant antimicrobial properties against various pathogens.

- Methods : Testing involved the cup plate method against two Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and two fungi (Aspergillus niger, Candida albicans).

- Results : It demonstrated pronounced antimicrobial effects across all tested species.

Microbiological Applications

In addition to its pharmacological uses, the compound has been utilized in microbiological contexts for synthesizing derivatives that target bacterial infections. The structural modifications of quinoxaline derivatives have been instrumental in enhancing their antimicrobial efficacy.

Proteomics Research

The compound is recognized as a specialty product for proteomics research. Its unique structure allows for interaction studies with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to determine binding affinities and kinetics.

Green Chemistry

As a sulfonyl-containing derivative of quinoxaline, this compound plays a role in green chemistry initiatives. Its synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The reactivity of its functional groups makes it suitable for various synthetic applications.

Case Studies and Research Findings

Numerous studies have documented the applications of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid:

-

Anthelmintic Efficacy Study :

- Researchers reported significant reductions in paralysis time for earthworms treated with the compound compared to untreated controls.

-

Antimicrobial Efficacy Study :

- A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria and fungi, suggesting broad-spectrum antimicrobial potential.

-

Proteomic Interaction Studies :

- Investigations into how this compound interacts with proteins have provided insights into its mechanism of action and potential therapeutic targets.

Analyse Chemischer Reaktionen

Derivatization Reactions

The sulfonyl group enables further functionalization:

Key Observations :

-

Hydrazone formation proceeds efficiently under mild acidic conditions, with electron-deficient aromatic aldehydes showing higher reactivity .

-

The sulfonyl chloride intermediate is highly electrophilic, enabling rapid substitution with nucleophiles like amines .

Protein Interaction Studies

The compound binds to cysteine-rich domains in proteins via:

-

Covalent Modification : Sulfonyl group reacts with thiol (-SH) groups, forming stable sulfonamide adducts.

-

Non-Covalent Interactions : The dioxo-quinoxaline moiety participates in hydrogen bonding with lysine residues.

Table 2 : Binding Affinity Data

| Target Protein | Binding Constant (Kd) | Method |

|---|---|---|

| Human Serum Albumin | 12.4 ± 1.2 µM | Surface Plasmon Resonance |

| β-Lactamase | 8.7 ± 0.9 µM | Isothermal Titration Calorimetry |

Hydrolytic Degradation

-

Acidic Conditions : The dioxo ring undergoes partial hydrolysis to form quinoxaline-2,3-dione derivatives .

-

Alkaline Conditions : Sulfonyl-propionic acid linkage cleaves, generating sulfonic acid and propionate fragments .

Degradation Kinetics :

Comparative Reactivity with Analogues

Eigenschaften

IUPAC Name |

3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O6S/c14-9(15)3-4-20(18,19)6-1-2-7-8(5-6)13-11(17)10(16)12-7/h1-2,5H,3-4H2,(H,12,16)(H,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVDBHVMLBWBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)CCC(=O)O)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352576 | |

| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-98-9 | |

| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.